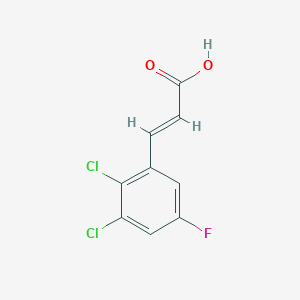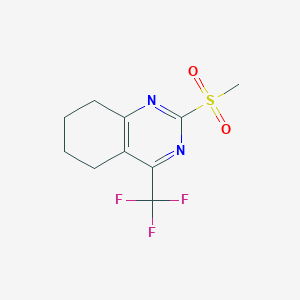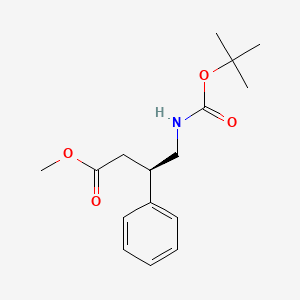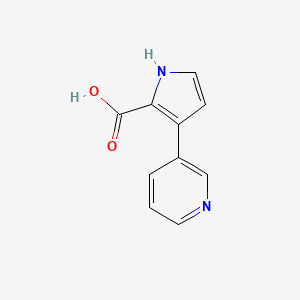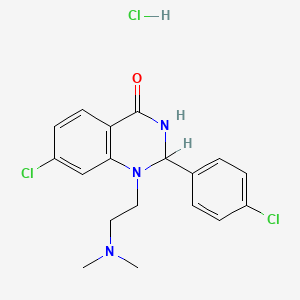![molecular formula C86H132N4O12P- B13727349 2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step may involve the preparation of intermediate compounds, followed by their sequential coupling to form the final product. Each step typically requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment. The process would be optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions it undergoes depend on the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst must be carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, the compound may be used in studies involving cell signaling, membrane dynamics, or protein interactions. Its ability to interact with biological molecules makes it a useful probe in biochemical research.
Medicine: In medicine, this compound may have potential therapeutic applications. It could be investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties could be harnessed for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds may include other complex organic molecules with analogous functional groups or structural motifs. Examples might include other phospholipids, indole derivatives, or long-chain fatty acid esters.
Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with biological molecules in distinct ways, making it valuable for specific applications.
Properties
Molecular Formula |
C86H132N4O12P- |
|---|---|
Molecular Weight |
1445.0 g/mol |
IUPAC Name |
2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C86H133N4O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-80(92)99-68-72(102-81(93)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)69-101-103(95,96)100-65-62-88-84(94)98-67-66-97-64-61-87-79(91)54-40-37-47-63-90-76-60-58-71-49-44-46-51-74(71)83(76)86(5,6)78(90)53-39-36-38-52-77-85(3,4)82-73-50-45-43-48-70(73)57-59-75(82)89(77)7/h36,38-39,43-46,48-53,57-60,72,77H,8-35,37,40-42,47,54-56,61-69H2,1-7H3,(H,87,91)(H,88,94)(H,95,96)/p-1/b39-36+,52-38+,78-53+/t72-,77?/m1/s1 |
InChI Key |
CGOULOAYYBYTKS-LYDGUNMJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C=C\C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



